![molecular formula C13H15NO2 B3012837 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one CAS No. 1384427-80-8](/img/structure/B3012837.png)

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one

Overview

Description

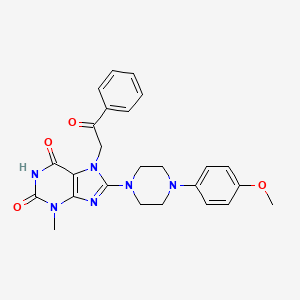

The compound of interest, 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one, is a bicyclic structure that contains both oxygen and nitrogen atoms within its framework. This structure is a part of various bicyclic compounds that have been synthesized and studied for their unique chemical properties and potential applications in medicinal chemistry and material science.

Synthesis Analysis

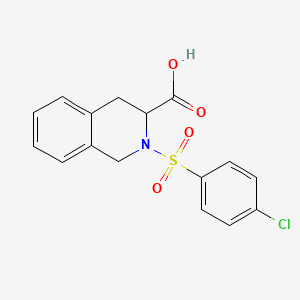

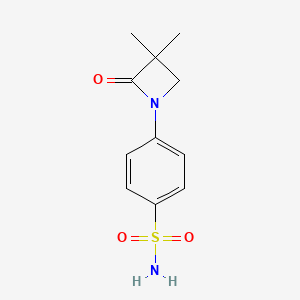

The synthesis of related bicyclic compounds involves several key reactions. For instance, the synthesis of 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones is achieved through a sequence of condensation and iodolactonization reactions, starting from bis(silyloxy)ketene acetals and isoquinolinium salts . Similarly, the aza-Prins reaction is utilized to construct the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives, which is highly diastereoselective . These methods demonstrate the versatility and complexity of synthesizing such bicyclic structures.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallographic studies. For example, the relative and absolute configurations of isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones have been determined, revealing that the piperidinone rings adopt chair conformations and the N-benzyl substituents are in equatorial positions . These findings are crucial for understanding the three-dimensional arrangement of atoms in the bicyclic framework and its implications for reactivity and interaction with biological targets.

Chemical Reactions Analysis

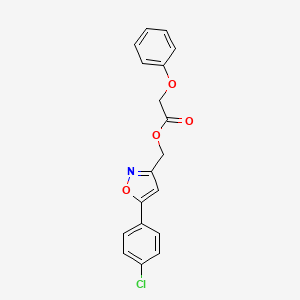

The bicyclic compounds exhibit a range of reactivities due to their functional groups and structural rigidity. For instance, the synthesis of (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester involves multiple steps including acylation, oxidation, rearrangement, and chlorination . These reactions highlight the chemical versatility of the bicyclic scaffold and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of these bicyclic compounds are influenced by their molecular structures. The crystal structures of N-benzoyl derivatives of related compounds have been determined to clarify the relationship between structure and reactivity . The orientation of substituents and the conformation of the lactam ring are factors that affect the physical properties such as solubility and melting point, as well as chemical properties like reactivity and stability.

Scientific Research Applications

Crystal Structure and Reactivity Studies

The crystal structures of compounds related to 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one have been analyzed to understand their structural and reactivity relationships. For instance, N-benzoyl derivatives of similar compounds show specific monoclinic structures and demonstrate how the orientation of the benzoyl moiety affects lactam moieties in these compounds (Yamane et al., 1992).

Diastereoselective Synthesis

A study has shown that certain chiral α-hydroxyaldehyde derivatives can undergo aza-Prins cyclization to form highly diastereoselective compounds related to this compound. This finding opens new routes for asymmetric synthesis of bicyclic arrays (Mahía et al., 2017).

Synthesis of Bicyclic Ring Systems

Research into the synthesis of homochiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems has been conducted using specific protected phosphoramidate derivatives of carbohydrates. This method involves homolytic fragmentation and intramolecular hydrogen abstraction (Francisco et al., 2000).

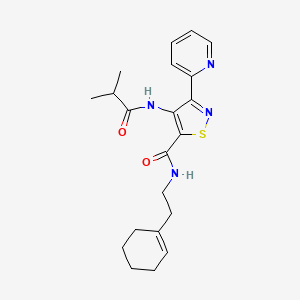

Structural and Conformational Studies

The structural and conformational aspects of derivatives of 8-α-hydroxy-3-phenethyl-3-azabicyclo [3.2.1] octan-8-β-carboxylic acid have been studied, revealing specific chair-envelope conformations and stereoelectronic effects (Diez et al., 1991).

Mechanism of Action

Target of Action

The primary target of “3-Benzyl-6-oxa-3-azabicyclo[32The compound’s structure is similar to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors in the nervous system .

Mode of Action

The exact mode of action of “3-Benzyl-6-oxa-3-azabicyclo[32Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically bind to their targets and modulate their activity, leading to changes in cellular signaling .

Biochemical Pathways

The specific biochemical pathways affected by “3-Benzyl-6-oxa-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .

Result of Action

The specific molecular and cellular effects of “3-Benzyl-6-oxa-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may have a wide array of biological activities.

properties

IUPAC Name |

3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDULSMHAKPJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC(C2=O)CN1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012754.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)

![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)

![6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012765.png)

![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)

![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)

![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)